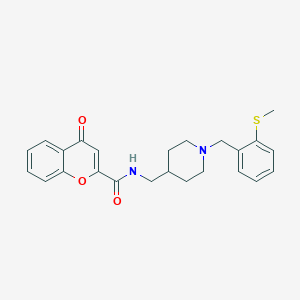![molecular formula C18H12F2N6OS B3011626 N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-96-5](/img/structure/B3011626.png)
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a novel molecule with potential biological activity. Although the provided papers do not directly discuss this exact compound, they provide insights into similar molecular structures and their properties. For instance, the first paper discusses a triazolopyrimidine derivative, which is of interest due to its potential biological activity and its coordination compounds . The second paper describes a molecule with a similar structure, which has been synthesized and characterized for its antiviral properties, particularly against SARS-CoV-2 . These studies suggest that the compound may also exhibit significant biological activity and could be a candidate for further drug development.
Synthesis Analysis
The synthesis of related compounds involves careful selection of precursors and reaction conditions to ensure the formation of the desired molecular structure. The second paper provides an example of a synthesized molecule with antiviral properties, where spectroscopic techniques such as FT-IR and FT-Raman were used to characterize the compound . Although the exact synthesis method for N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is not detailed, similar synthetic routes could be inferred from the methods used to synthesize structurally related compounds.
Molecular Structure Analysis
The molecular structure of related triazolopyrimidine derivatives has been reported to exhibit interesting features such as near-planarity between phenyl and pyrimidine rings, which could influence the biological activity of the compounds . The presence of fluorine atoms is known to affect the geometry and electronic distribution within the molecule, potentially enhancing its biological efficacy. The second paper also discusses the optimized geometry and natural bond orbital calculations, which are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds and other intermolecular interactions. The first paper describes hydrogen-bonding energies and graph energies, which are essential for characterizing the strength and nature of these interactions . The second paper highlights the presence of strong stable hydrogen-bonded interactions, which are critical for the molecule's antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its spectroscopic characteristics and drug likeness, are vital for its development as a therapeutic agent. The second paper provides a comprehensive analysis of the vibrational modes, force constants, and potential energy distributions, which are indicative of the compound's stability . The drug likeness, absorption, distribution, metabolism, excretion, and toxicity properties are also analyzed, providing insights into the pharmacokinetic properties of the molecule . These analyses are crucial for predicting the behavior of N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide in biological systems.
Scientific Research Applications
Potential Antiasthma Agents
Research on triazolopyrimidines, which share structural features with N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, highlights their application as potential antiasthma agents. Compounds within this family were found to inhibit mediator release, a key process in the pathophysiology of asthma, suggesting their potential in treating this condition (Medwid et al., 1990).
A2A Adenosine Receptor Antagonists
Another study explored pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds, including SCH 442416, are important for their implications in treating neurological diseases, showcasing the role of structurally similar compounds in developing new pharmacological probes (Kumar et al., 2011).
Anticancer Applications
The modification of triazolopyrimidine compounds to include alkylurea moieties has been investigated for their anticancer effects. These modifications have shown remarkable anticancer activities and reduced toxicity, indicating the potential of triazolopyrimidines and their derivatives as effective anticancer agents with low toxicity (Wang et al., 2015).
Imaging Applications
Triazolopyrimidine derivatives have also been explored for their use in imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting their potential in diagnostic imaging and research on neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Agents
Studies on pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones have shown that these compounds possess excellent antimicrobial activities against a wide range of microorganisms. This suggests the utility of triazolopyrimidine derivatives in developing new antimicrobial agents (Farghaly & Hassaneen, 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-5-7-12(8-6-11)26-17-16(24-25-26)18(22-10-21-17)28-9-15(27)23-14-4-2-1-3-13(14)20/h1-8,10H,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAYMQGFAXIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)
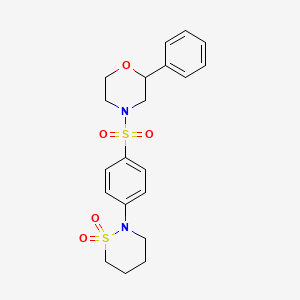
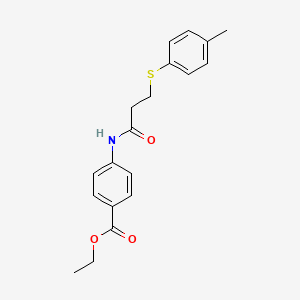
![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)



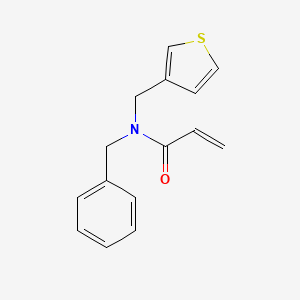
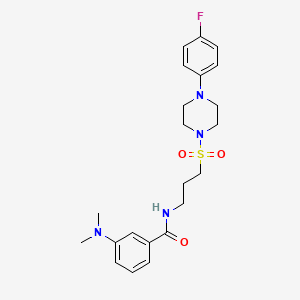
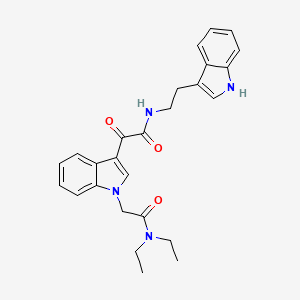
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)
